molecular formula C16H13ClN4O3S B2440382 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 896325-21-6

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2440382
CAS No.: 896325-21-6
M. Wt: 376.82
InChI Key: VTOOHFGYILDLRQ-UHFFFAOYSA-N
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Description

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the condensation process.

Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . This method often employs palladium or copper catalysts and requires the use of ligands to enhance the reaction efficiency. Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, can also be used to synthesize this compound .

Chemical Reactions Analysis

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction process often results in the formation of amines or alcohols.

    Substitution: Substitution reactions involving this compound can occur at various positions on the ring system. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic ring system allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s structure allows it to interact with DNA or RNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the sulfanyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-24-12-4-2-3-11(7-12)18-14(22)9-25-15-19-13-6-5-10(17)8-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOOHFGYILDLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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